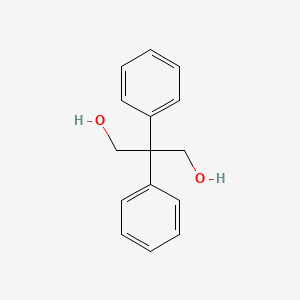

2,2-Diphenylpropane-1,3-diol

Vue d'ensemble

Description

2,2-Diphenylpropane-1,3-diol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da . This compound is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials such as polyether, polyurethane, polyesters, and as a monomer for polycondensations .

Molecular Structure Analysis

The FT-IR, 13C, and 1H-NMR spectra of 2,2-Diphenylpropane-1,3-diol molecule were recorded theoretically and compared with experimental results . The fundamental vibrational modes were assigned based on potential energy distribution (PED)% analysis . The stabilization energy and charge distributions of the molecule were obtained through natural bond orbital analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Diphenylpropane-1,3-diol include an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Applications De Recherche Scientifique

Synthesis Studies

- Synthesis Processes : Research on 2,2-Diphenylpropane-1,3-diol often focuses on its synthesis. For instance, Fu and Wei-bing (2006) explored the synthesis of 1,3-diphenylpropane-2,2-dithiol, achieving an 85% yield using 1,3-diphenylpr-opane-2,2-dithiol as raw materials (Fengzhi Fu & Hu Wei-bing, 2006).

Chemical Structure and Interactions

- Molecular Structure Analysis : Studies like those by Feng (2013) investigate the molecular structure of compounds related to 2,2-Diphenylpropane-1,3-diol, often using techniques like IR, NMR, MS, and X-ray diffraction (F. Feng, 2013).

- Chemical Interactions : Harrowfield, Maghaminia, and Soudi (2004) examined the polyhapto-aromatic interactions in lead(II) coordination with 1,3-diphenylpropane-1,3-dionate (J. Harrowfield, Saeed Maghaminia & A. Soudi, 2004).

Pharmaceutical and Biological Research

- Tyrosinase Inhibitory Effects : Baek et al. (2009) identified several 1,3-diphenylpropanes, including variants of 2,2-Diphenylpropane-1,3-diol, that show inhibitory activities against tyrosinase, an enzyme important in melanin synthesis (Yoon-su Baek et al., 2009).

Applications in Material Science

- Polymer Modification : In material science, Komber et al. (2012) investigated the sulfonation of polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane, highlighting its potential in creating modified polymers (H. Komber et al., 2012).

Organic Chemistry and Catalysis

- Role in Catalysis : Alagar et al. (2003) studied the use of a compound based on 2,2-Diphenylpropane-1,3-diol in the formation of organometallic complexes, which are crucial in catalytic processes (M. Alagar et al., 2003).

Spectroscopy and Photochemistry

- UV-Vis Spectroscopy Studies : The impact of substituents on the UV-Vis absorption spectrum of 1,3-diphenylpropane-1,3-dione derivatives, closely related to 2,2-Diphenylpropane-1,3-diol, was explored by Zawadiak and Mrzyczek (2010), emphasizing the significance of molecular modifications on spectroscopic properties (J. Zawadiak & Marek Mrzyczek, 2010).

- Photocyclization Reactions : Košmrlj and Šket (2007) researched the photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-dione, closely related to 2,2-Diphenylpropane-1,3-diol, shedding light on its potential in producing novel organic compounds through photocyclization (B. Košmrlj & B. Šket, 2007).

Antioxidant Properties

- Antioxidant Activity : The potential antioxidant activity and free radical scavenging properties of 1,3-diphenylpropane-1,3-dione, a compound structurally similar to 2,2-Diphenylpropane-1,3-diol, were examined by Rele et al. (2002), indicating its relevance in the field of oxidative stress and related biological processes (M. Rele et al., 2002).

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of inhalation, move the victim into fresh air . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

2,2-diphenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYJEAUUNHDJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328457 | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylpropane-1,3-diol | |

CAS RN |

5464-86-8 | |

| Record name | NSC28824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)

![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)